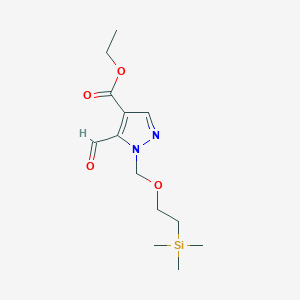

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C13H22N2O4Si and its molecular weight is 298.41 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is typically synthesized through multi-step organic reactions involving intermediates such as ethyl pyrazole-4-carboxylate and 2-(trimethylsilyl)ethanol. The key steps include:

Alkylation of ethyl pyrazole-4-carboxylate with 2-(trimethylsilyl)ethanol to form the corresponding ether derivative.

Subsequent formylation at the 5-position using Vilsmeier-Haack reaction conditions to introduce the formyl group.

Industrial Production Methods On an industrial scale, the synthesis can be optimized by employing continuous flow chemistry techniques, which allow for better control of reaction parameters and scalability. Use of automated reactors and advanced monitoring tools can improve yield and purity while reducing reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The formyl group in Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate can undergo oxidation to form carboxylic acids.

Reduction: : This compound can be reduced to form corresponding alcohols or aldehydes under mild conditions.

Substitution: : The silyl ether group can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: : Typically carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: : Sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: : Reagents like alkyl halides, aryl halides, and Grignard reagents can be employed.

Major Products Formed

Oxidation: : Carboxylic acids and related derivatives.

Reduction: : Alcohols and aldehydes.

Substitution: : Various ether derivatives depending on the substituent used.

Scientific Research Applications

Chemistry

Catalysis: : Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate is used as a catalyst in organic transformations.

Building Block: : It serves as a versatile building block for the synthesis of more complex molecules.

Biology

Bioconjugation: : Employed in the development of bioconjugates for studying protein-ligand interactions.

Drug Development: : Explored as a potential pharmacophore in designing novel therapeutic agents.

Medicine

Diagnostics: : Used in the synthesis of diagnostic probes for imaging studies.

Therapeutics: : Investigated for its anti-inflammatory and anti-cancer properties.

Industry

Material Science: : Utilized in the fabrication of advanced materials with specific functional properties.

Agriculture: : Examined for potential use in developing agrochemicals.

Mechanism of Action

Effect Mechanisms The effects of Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate are mediated through its interactions with various molecular targets. The formyl and silyl ether groups enable it to act as a ligand, forming stable complexes with metals and biological molecules.

Molecular Targets and Pathways

Enzyme Inhibition: : The compound can inhibit specific enzymes by binding to their active sites.

Signal Modulation: : It can modulate signaling pathways by interacting with receptor proteins.

Comparison with Similar Compounds

Comparison with Other Compounds

Ethyl Pyrazole-4-carboxylate: : Unlike Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, this lacks the formyl and silyl ether groups, making it less reactive in certain transformations.

Trimethylsilyl Ethanol: : Serves as a precursor but lacks the pyrazole moiety, reducing its versatility in organic synthesis.

Unique Features The presence of both the formyl and silyl ether groups in this compound enhances its reactivity and allows for diverse chemical modifications, making it unique among related compounds.

By understanding this compound's synthesis, reactivity, and applications, researchers can better exploit its potential in various fields. Whether it’s in the lab or industry, this compound holds promise for innovative advancements.

Biological Activity

Ethyl 5-formyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-4-carboxylate, with the CAS number 1359029-11-0, is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article explores its pharmacological potential, including anti-inflammatory, antimicrobial, and antitumor properties, supported by data tables and relevant research findings.

- Molecular Formula : C13H22N2O4Si

- Molar Mass : 298.41 g/mol

1. Antitumor Activity

Recent studies have highlighted the efficacy of pyrazole derivatives, including this compound, in targeting cancer cells. These compounds have demonstrated significant inhibitory effects on various cancer-related pathways, particularly:

- BRAF(V600E) : A mutation commonly associated with melanoma.

- EGFR : Overexpression linked to several cancers.

Research indicates that certain pyrazole derivatives can inhibit these kinases effectively, leading to reduced tumor growth in vitro and in vivo models .

2. Anti-inflammatory Activity

Pyrazole derivatives are known for their anti-inflammatory properties. This compound has been reported to reduce inflammation markers such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in various experimental models. This suggests a potential for treating inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives are well-documented. This compound exhibits activity against a range of bacterial and fungal strains. Studies have shown that it can inhibit the growth of pathogens such as E. coli and Aspergillus niger, making it a candidate for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence of the trimethylsilyl group enhances lipophilicity, potentially improving cellular uptake and bioavailability. The carboxylate group is essential for interaction with biological targets, influencing its pharmacological profile .

Research Findings and Case Studies

Properties

IUPAC Name |

ethyl 5-formyl-1-(2-trimethylsilylethoxymethyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4Si/c1-5-19-13(17)11-8-14-15(12(11)9-16)10-18-6-7-20(2,3)4/h8-9H,5-7,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFGIQUUMVPFDAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)COCC[Si](C)(C)C)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.41 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.